molecular formula C12H8ClNO B12595612 Methanone, (5-chloro-2-pyridinyl)phenyl- CAS No. 634198-20-2

Methanone, (5-chloro-2-pyridinyl)phenyl-

Cat. No.: B12595612
CAS No.: 634198-20-2
M. Wt: 217.65 g/mol
InChI Key: WEBNHRHVUCFJGY-UHFFFAOYSA-N
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Description

Methanone, (5-chloro-2-pyridinyl)phenyl- is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.
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Biological Activity

Methanone, (5-chloro-2-pyridinyl)phenyl-, commonly referred to as a chlorinated pyridine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of methanone derivatives. A notable investigation conducted by Li et al. (2023) demonstrated that compounds related to methanone exhibited strong antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.43 to 5.48 µM . The study particularly noted the efficacy of certain derivatives against the EGFR T790M mutation, a common resistance mechanism in non-small cell lung cancer.

Table 1: Anticancer Activity of Methanone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5fA549 (Lung)1.43EGFR inhibition
5gMCF-7 (Breast)5.48Induction of apoptosis via caspase activation
5dHCT116 (Colon)36Modulation of Bcl-2 family proteins

The results indicate that these compounds not only inhibit cell growth but also promote apoptosis through mechanisms involving caspase activation and modulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Methanone derivatives have also been evaluated for their antimicrobial properties. The compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.24 µM against specific pathogens such as E. coli and S. aureus .

Table 2: Antimicrobial Activity of Methanone Derivatives

CompoundPathogenMIC (µM)Activity Type
5cE. coli0.24Bactericidal
5eS. aureus0.98Bacteriostatic
5gPseudomonas aeruginosa0.50Bactericidal

These findings suggest that the structural features of methanone derivatives contribute significantly to their antimicrobial efficacy, with chlorination enhancing their activity against resistant strains .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, methanone derivatives have demonstrated anti-inflammatory effects. Research conducted on a carrageenan-induced paw edema model in mice indicated that these compounds significantly reduced inflammation compared to control groups .

Table 3: Anti-inflammatory Activity

CompoundModelInhibition (%)Dosage (mg/kg)
5hCarrageenan Edema7050
5iCarrageenan Edema60100

The anti-inflammatory effects were attributed to the inhibition of pro-inflammatory cytokines and mediators, showcasing the potential therapeutic application of these compounds in inflammatory diseases .

Case Studies

A comprehensive study published in MDPI reviewed various derivatives based on the pyridine structure, including methanone compounds. It was found that modifications at specific positions on the pyridine ring significantly influenced biological activity, underscoring the importance of structural optimization in drug design .

Additionally, a patent filed for a crystallized form of a related compound detailed its therapeutic applications and highlighted its potential use in treating various conditions due to its favorable pharmacokinetic profile .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Methanone, (5-chloro-2-pyridinyl)phenyl- has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing the methanone structure can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of this compound have demonstrated significant inhibitory effects on various cancer cell lines, including breast and colorectal cancer cells, with IC50 values ranging from 7.9 to 92 µM .

2. Enzyme Inhibition

The compound has been recognized for its role in inhibiting protein arginine methyltransferase 5 (PRMT5), which is essential for cancer cell survival. Inhibitors targeting PRMT5 have entered clinical trials for treating several malignancies, including non-small cell lung cancer and melanoma. Research indicates that methanone derivatives can effectively reduce tumor burden by approximately 30–60% in preclinical models .

3. Antiviral Properties

Recent studies have explored the antiviral activity of methanone derivatives against respiratory syncytial virus (RSV). Compounds with chlorine substitutions exhibited varying degrees of activity, with some showing potent effects comparable to established antiviral agents .

Material Science Applications

1. Organic Light-Emitting Diodes (OLEDs)

Methanone, (5-chloro-2-pyridinyl)phenyl- is being investigated for its potential use in organic light-emitting diodes due to its unique electronic properties. Research indicates that compounds with this structure can enhance the efficiency and stability of OLED devices, making them suitable candidates for next-generation display technologies.

2. Electronic Materials

The compound's electronic characteristics also make it a candidate for other electronic materials beyond OLEDs. Its ability to act as a semiconductor can be harnessed in various applications within the field of electronics, including sensors and transistors .

Chemical Reactions and Synthesis

Methanone, (5-chloro-2-pyridinyl)phenyl- can undergo several chemical reactions that are crucial for developing new derivatives with enhanced properties:

Reaction Type Reagents Conditions Products
OxidationHydrogen peroxide or potassium permanganateAcetic acid or waterN-oxide derivatives
ReductionSodium borohydride or lithium aluminum hydrideMethanol or etherReduced derivatives
SubstitutionSodium methoxide or potassium tert-butoxideMethanol or tert-butanolVarious substituted derivatives

These reactions allow researchers to modify the compound's structure to optimize its biological activity and material properties.

Case Studies

  • Anticancer Research
    • A study evaluated the efficacy of methanone derivatives in inhibiting cancer cell growth. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity against multiple cell lines.
  • PRMT5 Inhibition
    • Clinical trials involving PRMT5 inhibitors have shown promising results in reducing tumor sizes in patients with specific malignancies. Methanone derivatives were part of this evaluation, highlighting their potential role in targeted cancer therapies.
  • OLED Development
    • Research focused on incorporating methanone-based compounds into OLED formulations demonstrated improved light emission efficiency and stability compared to traditional materials.

Properties

CAS No.

634198-20-2

Molecular Formula

C12H8ClNO

Molecular Weight

217.65 g/mol

IUPAC Name

(5-chloropyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C12H8ClNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H

InChI Key

WEBNHRHVUCFJGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)Cl

Origin of Product

United States

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